molecular formula C15H22O2Si B2874495 Tert-butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane CAS No. 173531-47-0

Tert-butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane

Cat. No.: B2874495
CAS No.: 173531-47-0
M. Wt: 262.424
InChI Key: RKMGHUDKIRMVKK-UHFFFAOYSA-N
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Description

Tert-butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane is a silane-protected phenolic compound characterized by a tert-butyldimethylsilyl (TBS) group attached to a phenoxy ring substituted with an ethynyl group at the para position and a methoxy group at the ortho position. This structure combines the steric protection of the TBS group with the reactivity of the ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly for applications requiring selective deprotection or alkyne-based coupling reactions (e.g., click chemistry or PROTAC synthesis).

The compound is synthesized via silylation of the phenolic hydroxyl group using tert-butylchlorodimethylsilane (TBSCl) in the presence of a base such as imidazole. The ethynyl group is typically introduced through cross-coupling reactions like Sonogashira coupling. Its molecular weight is approximately 280.45 g/mol, and its stability under basic and mildly acidic conditions makes it suitable for multi-step syntheses.

Properties

IUPAC Name

tert-butyl-(4-ethynyl-2-methoxyphenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2Si/c1-8-12-9-10-13(14(11-12)16-5)17-18(6,7)15(2,3)4/h1,9-11H,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMGHUDKIRMVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from simpler organic compounds. The compound can be characterized by various spectroscopic methods, including 1H^{1}H NMR and 13C^{13}C NMR, which confirm its structure and purity. For example, the 1H^{1}H NMR spectrum shows characteristic peaks that correspond to the tert-butyl group and the ethynyl moiety, indicating successful synthesis .

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of combretastatin have demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division . The mechanism involves binding to the colchicine site on tubulin, leading to disruption in mitotic spindle formation and subsequent apoptosis in cancer cells.

2.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related compounds exhibit selective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, potentially through mechanisms involving disruption of bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : By binding to tubulin, it prevents polymerization, leading to cell cycle arrest.
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, reducing oxidative stress in cells .
  • Synergistic Effects : When combined with other agents, such as BHT (butylated hydroxytoluene), the compound may enhance anti-inflammatory responses through synergistic interactions .

4.1 Case Study: Anticancer Activity

A study explored the effects of a related compound on human cancer cell lines. The results showed that at concentrations as low as 10 µM, significant cytotoxicity was observed with an IC50 value indicating effective inhibition of cell proliferation .

4.2 Case Study: Antimicrobial Testing

In another investigation, this compound was tested against multiple strains of bacteria using agar diffusion methods. The results indicated a strong zone of inhibition against Staphylococcus aureus and Escherichia coli, with MIC values confirming its potential as an antimicrobial agent .

5. Research Findings Summary Table

Property Value/Observation
Synthesis Yield53%
Anticancer IC5010 µM (effective inhibition)
Antimicrobial MIC (S. aureus)0.5 mg/mL (zone of inhibition)
Tubulin Polymerization InhibitionModerate potency (micromolar level)

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent highlights the importance of continued research into its mechanisms and applications in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation on the Aromatic Ring

Compound Name Substituents Key Differences Applications Reference
Tert-butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane 4-ethynyl, 2-methoxy Ethynyl enables click chemistry; methoxy enhances electron density. PROTACs, bioconjugation N/A
tert-butyl(4-chlorophenoxy)dimethylsilane 4-chloro Electron-withdrawing Cl reduces ring reactivity; no alkyne functionality. Intermediate in halogenation steps
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane 4-bromo (benzyl) Bromine allows Suzuki coupling; benzyl linker alters steric bulk. Cross-coupling precursors

Key Insight : Ethynyl groups (target compound) offer unique reactivity for cycloaddition reactions, while halogens (Cl, Br) in analogues facilitate cross-coupling but limit further functionalization.

Silane Protecting Group Variations

Compound Name Silane Group Stability & Cleavage Conditions Reference
This compound tert-butyldimethylsilane Cleaved by TBAF or mild acids; moderate steric bulk. N/A
tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane tert-butyldiphenylsilane More stable; requires stronger acids/fluorides.

Key Insight : Dimethylsilanes (target compound) are more labile than diphenylsilanes, enabling selective deprotection in multi-step syntheses.

Functional Group Modifications

Compound Name Functional Group Reactivity & Applications Reference
This compound Ethynyl Click chemistry, metal-catalyzed couplings. N/A
tert-Butyl(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane Dihydropyranyl ether Used in hydroxy protection for drug synthesis (e.g., calcipotriol).
(3-Bromo-5-(((tert-butyl(dimethyl)silyl)oxy)methyl)thiophen-2-yl)methanol Thiophene-methanol Thiophene enhances π-stacking; bromine enables coupling.

Key Insight : Ethynyl groups expand utility in bioorthogonal chemistry, whereas bromine/thiophene derivatives are tailored for electronic materials.

Challenges and Limitations

  • Ethynyl Handling : The ethynyl group may dimerize under basic conditions, requiring inert atmospheres or low temperatures during synthesis.
  • Deprotection Specificity : Competing cleavage of TBS and methoxy groups under acidic conditions necessitates careful optimization.

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